naphthalen-1-yl hexanoate

Description

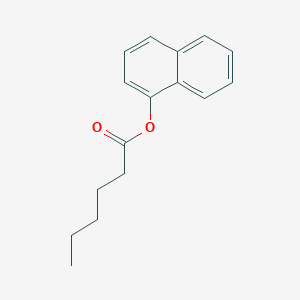

Naphthalen-1-yl hexanoate is an ester derivative featuring a naphthalene ring substituted at the 1-position with a hexanoate (C6) chain. For instance, Rh(I)-catalyzed enantioselective coupling reactions have been employed to synthesize structurally related esters, such as (S)-2-(methyl(phenyl)amino)-1-(naphthalen-1-yl)-2-oxoethyl hexanoate, achieving high yields (73–84%) and enantiomeric excess (94% ee) under optimized conditions . The naphthalen-1-yl group is notable for enhancing biological activity; replacing a phenyl ring with this moiety in sulphonamide derivatives significantly increased antiproliferative potency, suggesting its role in improving drug-receptor interactions .

Properties

CAS No. |

28749-24-8 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

naphthalen-1-yl hexanoate |

InChI |

InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |

InChI Key |

KTEVDMGPKQVXDF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 1-naphthol and hexanoic acid.

Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.

Reduction: Reduced forms of the ester.

Scientific Research Applications

naphthalen-1-yl hexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthalen-1-yl Esters vs. Naphthalen-2-yl Esters

- Biological Activity : In sulphonamide derivatives, the naphthalen-1-yl group (compound 5c) outperformed the naphthalen-2-yl analog (5d) in antiproliferative assays, highlighting the positional influence of the naphthalene substituent .

- Crystallography: Naphthalen-1-ylmethanol exhibits a planar structure with intermolecular O–H⋯O hydrogen bonding, which may influence solubility and crystallinity in related esters . In contrast, naphthalen-2-yl derivatives often display altered packing modes due to steric differences.

Chain Length Variations: Hexanoate vs. Hexadecanoate

- Synthesis: Longer-chain esters like hexadecanoate may require different purification methods (e.g., preparative TLC) compared to hexanoate derivatives .

Functional Group Substitutions

- Carbonate vs. Ester : Naphthalen-1-yl phenyl carbonate (CAS 17145-98-1) has a carbonate linkage instead of an ester. This structural difference confers higher reactivity toward nucleophiles but reduced stability under acidic conditions .

- Amine Derivatives : R-(+)-1-(naphthyl)ethylamine, a primary amine analog, shows distinct handling requirements (e.g., air-sensitive storage) compared to ester-based compounds, emphasizing the role of functional groups in chemical stability .

Table 1: Key Properties of Naphthalen-1-yl Derivatives

Q & A

Q. What microbial co-cultures enable sustainable synthesis of hexanoate precursors for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.